molecular formula C17H19NO B257038 2-phenyl-N-(1-phenylethyl)propanamide

2-phenyl-N-(1-phenylethyl)propanamide

Cat. No.: B257038
M. Wt: 253.34 g/mol
InChI Key: ZWNCJNODOVPNTF-UHFFFAOYSA-N
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Description

2-phenyl-N-(1-phenylethyl)propanamide is a synthetic organic compound belonging to the propanamide class, characterized by its distinct molecular structure featuring phenyl and phenethyl substituents. This arrangement contributes to the compound's stability and makes it a valuable intermediate in advanced research and development. In pharmaceutical research, propanamide derivatives are frequently explored as key building blocks for the synthesis of more complex molecules . The structure of this compound suggests potential application in the design and development of novel pharmacologically active agents, similar to how other N-phenyl-N-phenylethyl propanamide derivatives are utilized . In the field of material science, such specialized propanamides can serve as precursors or monomers in the production of specialty polymers, where they may impart specific mechanical or chemical properties to the final material . The compound is provided as a high-purity solid and must be handled by trained researchers in a controlled laboratory setting. It is intended for research use only and is strictly not for diagnostic, therapeutic, or personal use. Appropriate safety data sheets (SDS) should be consulted prior to use.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-phenyl-N-(1-phenylethyl)propanamide

InChI

InChI=1S/C17H19NO/c1-13(15-9-5-3-6-10-15)17(19)18-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3,(H,18,19)

InChI Key

ZWNCJNODOVPNTF-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)NC(C)C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Propanamide Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties References
2-Phenyl-N-(1-phenylethyl)propanamide Parent structure 253.34 96–100 Chiral resolution studies
(R)-2-Phenyl-N-(1-phenylethyl)acetamide Acetamide backbone (shorter chain) 239.30 Not reported Chiral HPLC separation (OD1 column)
2-Bromo-N-[(1S)-1-phenylethyl]propanamide Bromine at propanamide 2-position 256.14 Discontinued Synthetic intermediate
3-(4-Bromophenyl)-N-[(S)-1-phenylethyl]propanamide Bromophenyl and hydroxypyrimidinyl groups 428.28 Not reported Crystal structure analysis

Key Observations :

  • Chain Length : Substituting propanamide with acetamide (shorter chain) reduces molecular weight but retains chiral resolution utility .
  • Halogenation : Bromine introduction (e.g., 2-bromo analog) increases molecular weight but may limit commercial availability due to instability .
  • Aromatic Modifications : Addition of bromophenyl or methoxynaphthalenyl groups (e.g., in ) enhances steric bulk, influencing crystallinity and intermolecular interactions .

Pharmacologically Active Analogs

Compound Name Structural Features Biological Activity Mechanism/Application References
Sah 058-035 (3-[decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanamide) Decyldimethylsilyl and methylphenyl groups ACAT (Acyl-CoA:cholesterol acyltransferase) inhibition Reduces cholesterol esterification in macrophages
(±)-2-(2-Fluoro-biphenyl-4-yl)-N-(1-phenylpropan-2-yl)propanamide Fluorine and biphenyl substituents Hybrid molecule (amphetamine + flurbiprofen) Potential CNS activity

Key Observations :

  • Lipophilic Groups : Sah 058-035’s decyldimethylsilyl moiety enhances lipid solubility, critical for ACAT inhibition and intracellular cholesterol modulation .
  • Fluorine Effects : The 2-fluoro-biphenyl analog exhibits hybrid pharmacology, combining anti-inflammatory (flurbiprofen-derived) and stimulant (amphetamine-derived) properties .

Enantiomeric and Stereochemical Comparisons

Compound Name Stereochemistry Synthesis Method Enantiomeric Resolution References
(2S)-2-Phenyl-N-[(1R)-1-phenylethyl]propanamide (S)-propanamide, (R)-phenylethyl Nitroalkane amination Chiral HPLC (hexane/propanol)
(R)-N-((R)-1-phenylethyl)-2-(phenylselanyl)propanamide Selenium substituent Chemoenzymatic synthesis 64:36 enantiomeric ratio

Key Observations :

  • Stereochemical Purity : Enantiomers of this compound are separable via chiral HPLC, with resolution dependent on mobile phase composition .

Q & A

Q. Q1. What are the standard synthetic routes for 2-phenyl-N-(1-phenylethyl)propanamide, and how can reaction conditions be optimized?

The compound can be synthesized via the iodine-catalyzed dehydration and tautomerization of 1-phenylethanol with propanenitrile. Key parameters include:

  • Temperature : 90°C (optimal for yield and reaction rate).
  • Catalyst : Molecular iodine (1-2 mol%).
  • Solvent-free conditions to minimize side reactions.
    Yield optimization (71%) requires strict control of reaction time and catalyst loading. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Structural Characterization Techniques

Q. Q2. What analytical methods are recommended to confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm stereochemistry and functional groups (e.g., amide protons at δ 6.2–6.5 ppm, aromatic protons at δ 7.2–7.4 ppm).
  • Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (MW: 253.34 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between phenyl groups: 88.37°) and hydrogen-bonding networks (N–H⋯O, O–H⋯N) .

Common Chemical Reactivity

Q. Q3. How does this compound react under oxidative or reductive conditions?

  • Oxidation : Forms quinone derivatives in the presence of strong oxidants (e.g., KMnO4_4), altering bioactivity.
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the amide to a secondary amine.
  • Substitution : Electrophilic aromatic substitution (e.g., nitration) modifies phenyl rings, enabling derivatization .

Advanced: Enantiomeric Analysis

Q. Q4. How can enantiomeric purity be assessed for chiral derivatives of this compound?

  • Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences >2 min).
  • Circular Dichroism (CD) : Confirms absolute configuration by correlating Cotton effects with crystallographic data .

Biological Interaction Mechanisms

Q. Q5. What methodologies are used to study interactions between this compound and biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD_D) to enzymes or receptors (e.g., opioid receptors, KD_D ~10–100 nM).
  • Molecular Docking : Simulates binding modes using software like AutoDock Vina; validate with mutagenesis studies (e.g., key residues: Tyr148, Asp147) .

Advanced: Computational Modeling

Q. Q6. How can computational methods predict the pharmacokinetic properties of this compound?

  • ADMET Prediction : Tools like SwissADME estimate logP (~3.2), bioavailability (85%), and blood-brain barrier penetration (CNS MPO score >4).
  • QM/MM Simulations : Analyze transition states in metabolic pathways (e.g., cytochrome P450 oxidation) .

Resolving Data Contradictions

Q. Q7. How should researchers address discrepancies in reported crystal structure data?

  • Multi-technique validation : Cross-reference X-ray data (e.g., space group P1, Z=2) with NMR and MS.
  • Thermal Parameter Analysis : Check for disorder in phenyl rings (e.g., occupancy refinement 0.522 vs. 0.478 for methyl groups) .

Stability Under Experimental Conditions

Q. Q8. What conditions destabilize this compound during storage or experiments?

  • Thermal Degradation : Decomposes above 150°C; store at –20°C under inert gas.
  • pH Sensitivity : Hydrolyzes in acidic/basic media (t1/2_{1/2} <24 hrs at pH <3 or >10) .

Advanced: X-ray Crystallography Workflow

Q. Q9. What protocols ensure high-quality single crystals for X-ray analysis?

  • Solvent Selection : Slow evaporation from ethanol yields colorless blocks (0.2 mm3^3).
  • Data Collection : Use MoKα radiation (λ=0.71073 Å), θ range 3.1–25.2°, and multi-scan absorption correction (SADABS).
  • Refinement : Full-matrix least-squares on F2^2 (R1_1 <0.062, wR2_2 <0.162) .

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